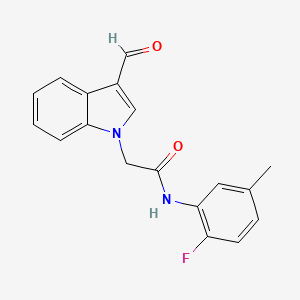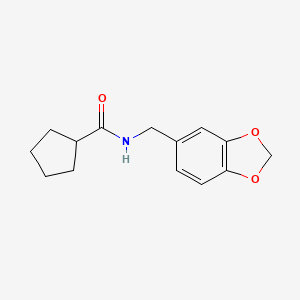
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide, also known as MDPT, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been identified as a designer drug and is known to have stimulant effects on the central nervous system. MDPT has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is not fully understood. It is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been found to have stimulant effects on the central nervous system. It has been shown to increase alertness, energy, and focus. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been found to have stimulant effects on the central nervous system, which makes it a useful tool for studying the effects of stimulant drugs on the brain. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide in laboratory experiments. It is a psychoactive substance that can be dangerous if not handled properly. It is also a designer drug, which means that its effects may not be well understood.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. These drugs could have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide on the brain and body. This research could help to identify potential risks associated with the use of this drug. Finally, research could be conducted to better understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide and its effects on neurotransmitter systems in the brain.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 1,3-benzodioxol-5-ylmethanamine in the presence of a catalyst. The resulting product is then purified through crystallization and recrystallization processes. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology. It has been found to have stimulant effects on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKNUDTGJZQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)
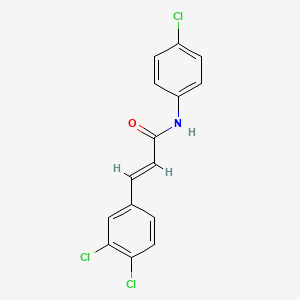
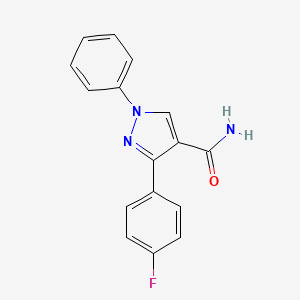
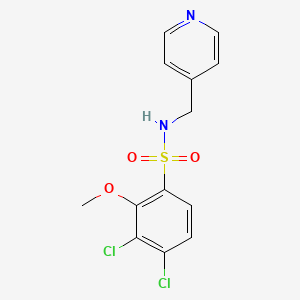
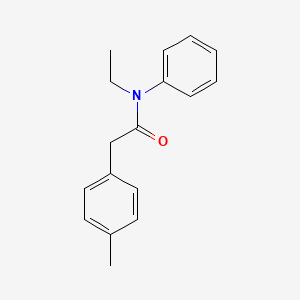

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
